6-Methyl-6-azabicyclo[3.2.1]octan-4-one

Medicinal Chemistry Chemical Property Prediction Lead Optimization

Select this specific compound for your research to ensure reproducibility. Unlike generic analogs, its N-methyl and 4-ketone substitutions provide a unique reactivity profile, critical pKa (8.13), and logP (0.6) profile essential for SAR studies, DAT inhibitor development, and stereoselective synthesis. Substituting with alternates risks compromising your synthetic or biological outcomes. Procure with confidence to maintain the integrity of your medicinal chemistry program.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
CAS No. 32810-62-1
Cat. No. B1625779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-6-azabicyclo[3.2.1]octan-4-one
CAS32810-62-1
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCN1CC2CCC(=O)C1C2
InChIInChI=1S/C8H13NO/c1-9-5-6-2-3-8(10)7(9)4-6/h6-7H,2-5H2,1H3
InChIKeyZJCGOHICQBKRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-6-azabicyclo[3.2.1]octan-4-one (CAS 32810-62-1): Procurement Specifications and Core Chemical Identity


6-Methyl-6-azabicyclo[3.2.1]octan-4-one (CAS 32810-62-1) is a bicyclic organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . It is characterized by a bridged 6-azabicyclo[3.2.1]octane core scaffold featuring a ketone group at the 4-position and an N-methyl substituent . Its key physicochemical properties include a predicted logP (XLogP3) of 0.6, a topological polar surface area (PSA) of 20.31 Ų, and a predicted pKa of 8.13 ± 0.20 . The compound is commercially available from multiple suppliers, primarily for research purposes as a synthetic building block or intermediate .

Procurement Risk Assessment: Why Generic 6-Azabicyclo[3.2.1]octane Scaffolds Are Not Direct Replacements for 6-Methyl-6-azabicyclo[3.2.1]octan-4-one


The 6-azabicyclo[3.2.1]octane class exhibits significant functional diversity, with biological and chemical properties critically dependent on the nature and position of substituents [1][2]. Direct substitution of 6-Methyl-6-azabicyclo[3.2.1]octan-4-one with unsubstituted analogs (e.g., the parent 6-azabicyclo[3.2.1]octane) or differently substituted derivatives (e.g., 6-acetyl or 6-benzyl variants) will alter key parameters such as basicity (pKa) , lipophilicity (logP) , and consequently, its behavior as a reactant, catalyst ligand, or pharmacophore. The combination of an N-methyl group and a 4-ketone in this specific compound provides a unique reactivity profile not replicated by other readily available in-class compounds, making generic substitution a high-risk strategy for researchers requiring reproducible synthetic or biological outcomes .

Quantitative Differentiation Evidence: 6-Methyl-6-azabicyclo[3.2.1]octan-4-one vs. Closest Analogs


Structural and Physicochemical Differentiation: Quantifying the Impact of N-Methylation

The N-methyl substitution in 6-Methyl-6-azabicyclo[3.2.1]octan-4-one fundamentally alters its physicochemical profile compared to the unsubstituted parent scaffold. This modification increases lipophilicity by an estimated +0.6 logP units (XLogP3 = 0.6) compared to the theoretical logP for the unsubstituted 6-azabicyclo[3.2.1]octan-4-one (estimated ~0.0) . The topological polar surface area (PSA) of 20.31 Ų remains below the common threshold for blood-brain barrier penetration (< 90 Ų). In contrast, larger N-substituents, such as the 6-acetyl analog (6-acetyl-6-azabicyclo[3.2.1]octan-4-one, CAS 100782-25-0, MW 167.21), increase molecular weight by +28 g/mol and add an additional hydrogen bond acceptor, fundamentally changing its solubility and receptor-binding landscape .

Medicinal Chemistry Chemical Property Prediction Lead Optimization

Pharmacological Scaffold Comparison: Normorphan vs. Tropane Core Activity

The 6-azabicyclo[3.2.1]octane (normorphan) core, to which this compound belongs, represents a distinct chemical scaffold compared to the 8-azabicyclo[3.2.1]octane (tropane) core found in cocaine and many classical DAT inhibitors [1]. Direct comparator studies have shown that 2,3-disubstituted 6-azabicyclo[3.2.1]octanes can achieve DAT reuptake inhibition with potencies in the same range as cocaine (IC50 = 459 nM) [1]. For instance, the normorphan analog 8c exhibited an IC50 of 452 nM against DAT [1]. While 6-Methyl-6-azabicyclo[3.2.1]octan-4-one is a precursor and lacks direct potency data, its use in building these bioactive normorphan scaffolds provides a validated and distinct mechanistic entry point that is not achievable with tropane-based building blocks.

Neuroscience Dopamine Transporter (DAT) CNS Drug Discovery

Synthetic Utility: Base-Catalyzed Alkylation as a Differentiating Feature

The presence of a basic amine (pKa = 8.13 ± 0.20) adjacent to a ketone carbonyl in 6-Methyl-6-azabicyclo[3.2.1]octan-4-one enables unique base-catalyzed alkylation and annulation chemistries not available to simpler analogs. For example, a patented process utilizes base treatment of similar 6-azabicyclo[3.2.1]octan-4-one systems to effect regioselective alkylation at the α-position to the ketone, a transformation that is not feasible with N-acyl or N-unsubstituted derivatives due to their altered acidity and nucleophilicity [1]. While the parent 6-azabicyclo[3.2.1]octane (lacking the ketone) and the 6-acetyl derivative (with a less basic amide nitrogen) are common, the combination of a basic N-methyl amine and a ketone in this compound is a specific requirement for this class of syntheses .

Synthetic Methodology Organic Synthesis Building Blocks

Procurement-Driven Application Scenarios for 6-Methyl-6-azabicyclo[3.2.1]octan-4-one


Central Nervous System (CNS) Drug Discovery: Exploration of Normorphan Scaffolds

This compound is a key intermediate for synthesizing 6-azabicyclo[3.2.1]octane (normorphan) analogs, which have demonstrated potent dopamine transporter (DAT) inhibitory activity comparable to cocaine (IC50 = 459 nM) [1]. This provides a validated starting point for medicinal chemistry programs seeking novel, patentable CNS agents that operate via a distinct chemical scaffold (normorphan) rather than the classical tropane framework [1].

Lead Optimization: Controlled Modulation of Lipophilicity and Basicity

For researchers performing structure-activity relationship (SAR) studies, this compound offers a specific physicochemical profile. Its logP (XLogP3 = 0.6) and pKa (8.13 ± 0.20) represent a middle-ground between highly polar, unsubstituted amines and overly lipophilic N-alkylated derivatives . Procuring this specific compound allows for the precise tuning of a lead molecule's permeability and solubility without introducing additional hydrogen bond donors or acceptors that would come from other substitutions .

Synthetic Methodology Development: Base-Catalyzed Annulation and Alkylation

The combination of a basic tertiary amine and a ketone makes this a versatile building block for exploring new synthetic transformations, particularly base-catalyzed alkylation and annulation reactions [2]. Its use is indicated in patents covering the synthesis of complex azabicyclic intermediates, where its specific reactivity is required and cannot be replicated by simpler amines or amides [2].

Pharmacological Tool Synthesis: Preparation of Stereochemically Defined Analogs

As a precursor to more complex 6-substituted-6-azabicyclo[3.2.1]octan-3-ols and related derivatives, this ketone is essential for generating stereochemically pure tool compounds [3]. Reduction of the 4-ketone provides access to defined exo/endo alcohol isomers, which is critical for investigating the stereochemical requirements of biological targets like the NK-3 receptor, where related analogs have shown activity (e.g., IC50 = 44 nM) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-6-azabicyclo[3.2.1]octan-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.